molecular formula C26H19BrN2O3 B11541862 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11541862
M. Wt: 487.3 g/mol
InChI Key: AZDWIOALXZNKKY-OGLMXYFKSA-N
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Description

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromonaphthalene moiety, an acetylhydrazine linkage, and a benzoate ester, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps, including the formation of the bromonaphthalene derivative, the acetylation of hydrazine, and the final coupling with benzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale, cost considerations, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(4-chloronaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate
  • 4-[(E)-{2-[(4-fluoronaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate

Uniqueness

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H19BrN2O3

Molecular Weight

487.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H19BrN2O3/c27-24-15-12-20(22-8-4-5-9-23(22)24)16-25(30)29-28-17-18-10-13-21(14-11-18)32-26(31)19-6-2-1-3-7-19/h1-15,17H,16H2,(H,29,30)/b28-17+

InChI Key

AZDWIOALXZNKKY-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Origin of Product

United States

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